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5-(2-Hydroxyphenyl)furan-2-carboxylic acid

Cat. No.: B13940322
CAS No.: 872052-83-0
M. Wt: 204.18 g/mol
InChI Key: MAXSFQOAJDMVSP-UHFFFAOYSA-N
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Description

Contextualization within Furan-2-carboxylic Acid Derivatives Research

Furan-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that are the subject of extensive research in organic and medicinal chemistry. ijabbr.comresearchgate.net The furan (B31954) ring, an electron-rich aromatic system, serves as a versatile scaffold for the synthesis of a wide array of molecules with diverse biological activities. ijabbr.com These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.com

Research into furan-2-carboxylic acid derivatives is driven by their potential as therapeutic agents and their applications in materials science. researchgate.netijsrst.com For instance, 2,5-Furandicarboxylic acid (FDCA), a derivative of furan, is considered a key bio-based building block for the production of polymers like polyethylene (B3416737) furanoate (PEF), a potential sustainable alternative to petroleum-based plastics. researchgate.netmdpi.com The investigation of various substituted furan-2-carboxylic acids allows for the exploration of structure-activity relationships, aiming to enhance potency and selectivity for specific biological targets. nih.govnih.gov

Rationale for Investigating 5-(2-Hydroxyphenyl)furan-2-carboxylic acid

The specific focus on this compound stems from the unique combination of its structural features. The molecule incorporates a furan-2-carboxylic acid moiety, a known pharmacophore, with a hydroxyphenyl group at the 5-position. The presence of the hydroxyl group introduces the potential for hydrogen bonding and other specific interactions with biological macromolecules, which can significantly influence its pharmacological profile.

The substitution pattern, with the hydroxyl group at the ortho position of the phenyl ring, can lead to intramolecular hydrogen bonding with the furan oxygen, influencing the compound's conformation and, consequently, its binding affinity to target proteins. Aryl-substituted furans, in general, have shown promise in various therapeutic areas. For example, 5-aryl-furan-2-carboxylic acids have been investigated for their antimicrobial activities. pensoft.net Furthermore, derivatives of 5-phenyl-furan-2-carboxylic acid have been identified as potential antitubercular agents by targeting iron acquisition in Mycobacterium tuberculosis. mdpi.com The investigation of the 2-hydroxyphenyl analog allows for a deeper understanding of how hydroxyl substitution impacts these biological activities.

Scope and Objectives of Research on this compound

The primary objectives of research on this compound encompass several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound. This includes the characterization of its chemical and physical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. mdpi.comchemsrc.com

Biological Evaluation: Screening the compound for a range of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory effects. ijabbr.comnih.gov This involves in vitro assays to determine its potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand how modifications to the chemical structure affect its biological activity. This provides valuable insights for the design of more potent and specific therapeutic agents.

Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its biological effects. This could involve identifying its specific cellular targets and pathways.

Below is a table summarizing the key research areas for this compound.

Research AreaFocus
Synthesis Development of efficient synthetic methodologies.
Characterization Determination of chemical and physical properties.
Biological Screening Evaluation of antimicrobial, anticancer, and other activities.
SAR Studies Understanding the impact of structural modifications on activity.
Mechanism of Action Elucidation of the compound's biological targets and pathways.

Historical Perspectives on Related Hydroxyphenyl Furan Chemistry

The history of furan chemistry dates back to the late 18th and 19th centuries with the discovery of 2-furoic acid and furfural (B47365). wikipedia.orgbritannica.com The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which furfural was first isolated. wikipedia.org Heinrich Limpricht first prepared furan in 1870, which he initially named "tetraphenol". wikipedia.orgwordpress.com

The exploration of hydroxyphenyl-substituted furans is a more recent development within the broader field of furan chemistry. The synthesis of such compounds has been driven by the search for novel structures with interesting biological and material properties. The coupling of furan derivatives with phenolic compounds has been a strategy to create bio-based monomers for polymer synthesis. researchgate.net

Early work on related compounds like 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), a bio-derived furan, has laid the groundwork for understanding the chemistry and potential applications of furan carboxylic acids with hydroxyl functionalities. researchgate.netresearchgate.netgeorganics.skmdpi.com The synthesis of various aryl-substituted furans, often through metal-catalyzed cross-coupling reactions, has become a standard method in organic chemistry, enabling the preparation of a wide variety of derivatives for systematic investigation. pensoft.net The specific exploration of this compound is part of the ongoing effort to expand the chemical space of furan derivatives and to discover new compounds with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O4 B13940322 5-(2-Hydroxyphenyl)furan-2-carboxylic acid CAS No. 872052-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

872052-83-0

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

5-(2-hydroxyphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H8O4/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14)

InChI Key

MAXSFQOAJDMVSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 5 2 Hydroxyphenyl Furan 2 Carboxylic Acid

Retrosynthetic Analysis of 5-(2-Hydroxyphenyl)furan-2-carboxylic acid

A retrosynthetic analysis of this compound primarily identifies the carbon-carbon bond between the furan (B31954) ring and the phenyl group as the key strategic disconnection. This bond formation is central to the synthesis of this molecule. The analysis suggests two main precursor categories: a furan-2-carboxylic acid derivative functionalized at the 5-position and a substituted benzene (B151609) ring.

The primary disconnection points to two well-established cross-coupling reactions:

Suzuki-Miyaura Coupling: This approach involves the disconnection into a 5-halofuran-2-carboxylic acid (or its ester) and a (2-hydroxyphenyl)boronic acid. The halogen on the furan ring is typically bromine or iodine.

Meerwein Arylation: This alternative disconnection leads to furan-2-carboxylic acid and a diazonium salt derived from 2-aminophenol (B121084).

A secondary consideration in the retrosynthetic analysis is the management of the reactive functional groups, namely the carboxylic acid and the phenolic hydroxyl group. It is often advantageous to protect these groups to prevent unwanted side reactions during the C-C bond formation. For instance, the carboxylic acid is commonly converted to an ester (e.g., methyl or ethyl ester) which can be hydrolyzed in the final step. Similarly, the hydroxyl group on the phenyl ring might be protected, for example as a methoxy (B1213986) group, which would necessitate a final deprotection step.

Classical Synthetic Routes to this compound

Classical synthetic routes to this compound are typically multi-step processes that rely on well-established organic reactions. These methods focus on the careful construction of the molecule through a sequence of transformations.

Conventional Multistep Synthesis Approaches

A common multistep synthesis involves the protection of the functional groups, followed by a cross-coupling reaction, and concluding with deprotection steps. A representative sequence is outlined below:

Esterification of the Furan Moiety: The synthesis often commences with the esterification of a commercially available 5-halofuran-2-carboxylic acid, such as 5-bromofuran-2-carboxylic acid, to its corresponding methyl or ethyl ester. This protects the carboxylic acid group and can improve solubility in organic solvents used in subsequent steps.

Cross-Coupling Reaction: The resulting 5-halo-furan-2-carboxylate is then coupled with a suitable phenyl precursor. In a Suzuki-Miyaura coupling, this would be (2-methoxyphenyl)boronic acid, utilizing a palladium catalyst and a base. The use of a protected phenol (B47542), such as 2-methoxyphenylboronic acid, is a common strategy to avoid complications arising from the acidic proton of the hydroxyl group.

Hydrolysis and Deprotection: The final steps involve the hydrolysis of the ester to the carboxylic acid and the cleavage of the protecting group on the phenyl ring. For instance, if a methyl ester and a methoxy group were used, saponification with a base like sodium hydroxide (B78521) would hydrolyze the ester, and subsequent treatment with a demethylating agent such as boron tribromide (BBr₃) would yield the final product.

The Meerwein arylation offers an alternative classical route. This reaction involves the copper-catalyzed addition of an aryl diazonium salt to an activated alkene, in this case, the furan ring. The diazonium salt would be prepared from 2-aminophenol. The conditions for Meerwein arylations can be harsh, and the regioselectivity may be a concern, but it represents a valid classical approach.

Precursor Design and Derivatization Strategies

The design of precursors is critical for the success of the synthesis. The choice of starting materials and any necessary derivatizations are key strategic decisions.

For the furan component, 5-bromo- or 5-iodo-furan-2-carboxylic acid are common starting points. As mentioned, esterification is a standard derivatization to protect the carboxylic acid.

For the phenyl component, the choice of precursor depends on the chosen coupling reaction. For a Suzuki coupling, (2-hydroxyphenyl)boronic acid or a protected version like (2-methoxyphenyl)boronic acid is required. The synthesis of substituted phenylboronic acids is well-established. For a Meerwein arylation, 2-aminophenol is the precursor to the necessary diazonium salt.

A key derivatization strategy involves the protection of the phenolic hydroxyl group. This is often necessary to prevent its interference with the catalytic cycle of palladium-catalyzed cross-coupling reactions. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, and silyl (B83357) ethers. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal in the final step. The synthesis of 5-(2-methoxyphenyl)furan-2-carboxylic acid followed by demethylation is a viable and frequently employed strategy.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methods. These principles are being applied to the synthesis of complex molecules like this compound.

Catalytic Synthesis Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are at the forefront of modern catalytic synthesis. Research in this area focuses on developing more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings. The use of highly active phosphine (B1218219) ligands can improve the efficiency of the coupling reaction and may even allow for the direct coupling of unprotected phenols, thus reducing the number of synthetic steps.

Another catalytic approach that aligns with green chemistry principles is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) for the synthesis of 5-aryl-furan-2-carboxylic acids. This method can offer a more environmentally friendly alternative to traditional methods that may use more toxic reagents.

The development of catalytic systems that can tolerate a wider range of functional groups is a key goal of modern synthesis. This can obviate the need for protecting groups, leading to shorter and more atom-economical synthetic routes.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Coupling Pd(PPh₃)₄PPh₃Na₂CO₃Toluene (B28343)/Ethanol/Water80-10070-90
Suzuki-Miyaura Coupling Pd(OAc)₂SPhosK₃PO₄Dioxane/Water10085-95
Meerwein Arylation CuCl₂--Acetone/Water0-2540-60

Interactive Data Table: Comparison of Catalytic Methods This table provides a summary of typical conditions for different catalytic approaches to the synthesis of 5-aryl-furan-2-carboxylic acids. The yields are indicative and can vary depending on the specific substrates and reaction conditions.

Flow Chemistry Techniques for this compound Production

Flow chemistry, or continuous flow synthesis, is a modern manufacturing technique that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific applications to this compound are not widely reported, the synthesis of other furan derivatives using flow chemistry has been demonstrated.

For example, the nitration of furan derivatives has been successfully carried out in a continuous flow setup, highlighting the potential for handling hazardous reagents and reactions more safely. The principles of flow chemistry can be applied to the key steps in the synthesis of the target molecule. For instance, a palladium-catalyzed cross-coupling reaction could be performed in a packed-bed reactor containing a solid-supported palladium catalyst. This would allow for easy separation of the product from the catalyst, which could be reused, thus aligning with green chemistry principles.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivity, as well as reduced reaction times. The development of flow chemistry processes for the synthesis of this compound represents a promising area for future research.

ParameterBatch SynthesisFlow Chemistry
Reaction Scale Milligrams to kilogramsGrams to tons
Heat Transfer Limited by vessel surface areaExcellent, high surface-to-volume ratio
Mass Transfer Can be limited by stirringEfficient mixing
Safety Potential for thermal runawayInherently safer due to small reaction volume
Scalability Often requires re-optimizationLinear scalability by running for longer times

Interactive Data Table: Comparison of Batch and Flow Synthesis This table highlights the key differences and advantages of flow chemistry compared to traditional batch synthesis for the production of chemical compounds.

Solvent-Free and Sustainable Synthesis of this compound

The synthesis of this compound can be approached through a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This typically involves the reaction of a furan derivative, such as methyl 5-bromofuran-2-carboxylate, with (2-hydroxyphenyl)boronic acid, followed by hydrolysis of the resulting ester. In line with the principles of green chemistry, efforts are being directed towards minimizing the environmental impact of this process.

Mechanochemical Synthesis: One promising sustainable approach is the use of mechanochemistry, which involves conducting reactions in the solid state by grinding the reactants together, often in a ball mill. This method eliminates the need for bulk solvents, thereby reducing waste and simplifying product purification. A mechanochemical strategy for the palladium-catalyzed Suzuki-Miyaura cross-coupling has been demonstrated for other substrates, showing excellent functional group tolerance and proceeding in the absence of external heating for short reaction times. nih.gov This solvent-free approach represents a significant advancement for the environmentally friendly synthesis of biaryl compounds like this compound.

Sustainable Solvent Systems: When a solvent is necessary, the focus shifts to using greener alternatives to traditional, hazardous organic solvents like toluene, DMF, or dioxane. acsgcipr.org Research has identified several environmentally friendly solvents suitable for Suzuki-Miyaura couplings. Propylene carbonate (PC), for instance, is considered one of the greenest solvents as it can be synthesized from carbon dioxide. rsc.org Other recommended bio-based or less hazardous solvents include isopropyl acetate (B1210297) (i-PrOAc), methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), and diethyl carbonate (DEC). acs.orgacs.org Furthermore, aqueous media have been successfully employed for Suzuki reactions, offering significant economic and safety advantages. wikipedia.orgacs.orgnih.gov The use of water as a solvent, often with a suitable phase-transfer catalyst, can lead to highly efficient reactions and simplified catalyst recycling. nih.govacs.org

Table 1: Comparison of Sustainable Synthesis Approaches

Methodology Key Features Advantages Potential Challenges

| Mechanochemistry | Solid-state reaction via grinding | - Solvent-free

  • Reduced waste
  • Short reaction times
  • No external heating | - Scalability
  • Homogeneity of mixing | | Green Solvents | Use of environmentally benign solvents | - Reduced toxicity and environmental impact
  • Improved safety profile
  • Potential for bio-sourced solvents | - Catalyst/reagent solubility
  • Reaction kinetics may vary | | Aqueous Systems | Water as the primary solvent | - Low cost and toxicity
  • Non-flammable
  • Simplified catalyst recovery | - Solubility of organic substrates
  • May require phase-transfer catalysts |
  • Optimization of Reaction Conditions for Enhanced Yield and Selectivity

    Achieving high yield and selectivity in the synthesis of this compound via the Suzuki-Miyaura pathway requires careful optimization of several reaction parameters. The reaction's efficiency is highly dependent on the interplay between the catalyst, ligand, base, solvent, and temperature.

    The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the product. libretexts.org Each of these steps can be influenced by the reaction conditions.

    Key parameters for optimization include:

    Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the phosphine ligand is critical. Electron-rich and sterically bulky ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps, leading to higher turnover numbers. libretexts.org Automated systems can be used to rapidly screen various combinations of palladacycles and ligands to identify the optimal catalytic system. rsc.org

    Base: The base plays a crucial role in the transmetalation step. A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). wikipedia.org The strength and solubility of the base must be matched with the solvent and substrates to achieve optimal results. nijotech.com

    Solvent: As discussed, the solvent affects reagent solubility and catalyst activity. While traditional solvents like toluene or dioxane are common, greener alternatives are increasingly preferred. acsgcipr.org The choice of solvent can significantly impact reaction rates and yields. nijotech.com

    Temperature: Reaction temperature influences the reaction kinetics. While some Suzuki couplings can proceed at room temperature, others require heating to achieve a reasonable rate. acs.org Optimization studies often reveal an ideal temperature that maximizes product formation while minimizing degradation or side reactions. acs.org For instance, in a study on an aqueous Suzuki reaction, the yield dropped significantly when the temperature was decreased from 90 °C to 10 °C. acs.orgnih.gov

    Stoichiometry: The molar ratio of the reactants (aryl halide and boronic acid) and the catalyst loading are important economic and efficiency factors. Minimizing the catalyst loading (e.g., to <0.2 mol%) is a key goal, particularly on a large scale. acs.org

    Table 2: Illustrative Optimization of Suzuki Coupling Conditions

    Entry Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
    1 Pd(OAc)₂ (2) PPh₃ K₂CO₃ Toluene/H₂O 90 75
    2 Pd(OAc)₂ (2) SPhos K₂CO₃ Toluene/H₂O 90 92
    3 PdCl₂(dppf) (1) - K₃PO₄ 2-MeTHF/H₂O 80 95
    4 Pd(OAc)₂ (0.5) SPhos K₃PO₄ 2-MeTHF/H₂O 80 97
    5 Pd(OAc)₂ (0.5) SPhos K₃PO₄ 2-MeTHF/H₂O 60 88

    Scale-Up Considerations for this compound Synthesis

    Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale introduces a unique set of challenges. The Suzuki-Miyaura coupling is widely used in the pharmaceutical industry for large-scale synthesis, and extensive experience has highlighted several critical factors that must be addressed. acs.org

    Catalyst Activity and Loading: Catalyst performance can vary between different batches and may be sensitive to trace impurities in starting materials, which are more prevalent on a larger scale. mdpi.com It is often necessary to increase catalyst loading or reaction time during scale-up to ensure complete conversion. mdpi.com Developing a robust process involves selecting a highly active and stable catalyst system and rigorously controlling the quality of all raw materials. wuxiapptec.com

    Work-up and Purification: Isolating the product on a large scale requires efficient and scalable purification methods. This includes procedures for removing the palladium catalyst to meet the stringent limits required for pharmaceutical intermediates (typically in the parts-per-million range). Techniques such as extraction, crystallization, and the use of metal scavengers are commonly employed. acs.org

    Impurity Profile: Side reactions, such as dehalogenation of the starting material or homocoupling of the boronic acid, can become more significant at scale. scielo.br The charging sequence of reagents can be a critical parameter to control; for instance, some boronic acids may be unstable in the presence of the palladium catalyst before the coupling partner is added. wuxiapptec.com A thorough understanding of the impurity formation pathways is essential for developing effective control strategies.

    Process Safety and Environmental Impact: On a large scale, the safety and environmental aspects of the process are paramount. This involves selecting solvents with high flash points and low toxicity, managing exotherms during the reaction, and developing efficient waste treatment protocols. The principles of green chemistry, such as using catalytic amounts of reagents and minimizing waste, are not only environmentally responsible but also economically advantageous at an industrial scale. acs.org

    Table 3: Common Scale-Up Challenges and Mitigation Strategies

    Challenge Potential Cause Mitigation Strategy

    | Inconsistent Reaction Performance | - Variation in raw material quality

  • Catalyst deactivation | - Implement stringent quality control for all inputs
  • Optimize catalyst system for robustness (e.g., in-situ catalyst formation) mdpi.com | | High Residual Palladium | - Inefficient removal during work-up | - Develop optimized crystallization procedures
  • Employ metal scavengers (e.g., trimercaptotriazine) acs.org | | Formation of Impurities | - Side reactions (e.g., dehalogenation)
  • Instability of reagents | - Optimize reaction parameters (temp, stoichiometry)
  • Control reagent charging sequence wuxiapptec.com | | Safety Hazards | - Use of hazardous solvents
  • Reaction exotherms | - Replace hazardous solvents with greener alternatives
  • Perform calorimetric studies to understand thermal profile |
  • Advanced Spectroscopic and Structural Elucidation of 5 2 Hydroxyphenyl Furan 2 Carboxylic Acid

    Detailed Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

    No published experimental data are available.

    1D NMR (¹H, ¹³C) Chemical Shift Assignments

    No published experimental data are available.

    2D NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

    No published experimental data are available.

    High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

    No published experimental data confirming the molecular formula of C₁₁H₈O₄ are available.

    Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

    No published experimental FT-IR or Raman spectra are available.

    X-ray Crystallography for Solid-State Structure Determination

    No published X-ray crystallographic data are available.

    Crystal Packing and Intermolecular Interactions in 5-(2-Hydroxyphenyl)furan-2-carboxylic acid

    No published experimental data are available regarding the crystal packing and intermolecular interactions.

    Conformational Analysis from Single Crystal Data

    Although a crystal structure for this compound has not been reported, the analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid offers valuable insights into the likely conformational features of this class of compounds. mdpi.com For the nitro-substituted analogue, the crystal structure revealed that the furan (B31954) and phenyl rings are nearly coplanar. mdpi.com This planarity is a critical aspect of the molecule's conformation and is influenced by the electronic interactions between the two aromatic rings.

    A hypothetical conformational analysis for this compound would likely focus on the dihedral angle between the furan and the 2-hydroxyphenyl rings. The presence of the hydroxyl group at the ortho position of the phenyl ring introduces the possibility of intramolecular hydrogen bonding with the furan oxygen or the carboxylic acid group, which could significantly influence the preferred conformation and the planarity of the molecule.

    The crystallographic data for 5-(4-nitrophenyl)furan-2-carboxylic acid, which crystallized in the orthorhombic space group P2₁2₁2₁, are presented in the table below as a representative example of the type of data that would be obtained. mdpi.com

    Crystallographic Parameter Value for 5-(4-nitrophenyl)furan-2-carboxylic acid
    Crystal systemOrthorhombic
    Space groupP2₁2₁2₁
    a (Å)Value
    b (Å)Value
    c (Å)Value
    α (°)90
    β (°)90
    γ (°)90
    Volume (ų)Value
    ZValue
    Density (calculated) (g/cm³)Value
    R-factorValue
    Note: Specific numerical values for the unit cell dimensions and R-factor for 5-(4-nitrophenyl)furan-2-carboxylic acid can be found in the cited reference. mdpi.com

    Furthermore, the analysis of the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. For this compound, the hydroxyl and carboxylic acid groups would be expected to be key players in forming a robust hydrogen-bonding network.

    Chiroptical Spectroscopy (CD, ORD) if Enantiomerically Pure

    Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study chiral molecules that are enantiomerically pure. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

    This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit any chiroptical activity in its ground state. However, if the molecule were to be substituted in a way that introduces a chiral center or axial chirality, and the resulting enantiomers were separated, then chiroptical spectroscopy would be a valuable tool for its stereochemical characterization.

    For a chiral derivative, the CD spectrum would show positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic element. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and by comparing the experimental and calculated spectra, the absolute configuration can be determined. mdpi.com

    In the context of furan-containing compounds, chiroptical properties are often dictated by the helicity of the chromophoric system. nih.govnih.gov For instance, in chiral 2(5H)-furanones, the sign of the Cotton effects associated with the n-π* and π-π* transitions can be correlated with the helicity of the furanone ring. nih.gov A similar analysis could be applied to a chiral derivative of this compound to elucidate its absolute stereochemistry.

    Computational and Theoretical Studies of 5 2 Hydroxyphenyl Furan 2 Carboxylic Acid

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those using DFT methods like B3LYP with a basis set such as 6-31G(d,p), are fundamental for understanding the electronic properties and geometric structure of a molecule in its ground state. nih.gov

    Electronic Structure and Molecular Orbitals (HOMO-LUMO)

    The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net

    A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will have a higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. For 5-(2-Hydroxyphenyl)furan-2-carboxylic acid, the HOMO would likely be distributed across the electron-rich hydroxyphenyl and furan (B31954) rings, while the LUMO would be concentrated on the electron-withdrawing carboxylic acid group and the furan ring. This distribution governs the molecule's role as an electron donor or acceptor in chemical reactions.

    Table 1: Predicted Frontier Molecular Orbital Properties

    Property Predicted Value/Characteristic Significance
    HOMO Energy High (less negative) Indicates electron-donating capability
    LUMO Energy Low (more negative) Indicates electron-accepting capability

    Electrostatic Potential Surface Analysis

    The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent different potential values on the electron density surface.

    For this compound, the MEP analysis would be expected to show:

    Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and hydroxyl groups, indicating regions susceptible to electrophilic attack.

    Positive Potential (Blue): Located around the hydrogen atoms of the carboxylic acid and hydroxyl groups, representing sites for nucleophilic attack.

    Neutral Potential (Green): Spread across the carbon backbone of the aromatic rings.

    This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which heavily influence the compound's physical properties and crystal packing. uomphysics.netnih.gov

    Spectroscopic Property Prediction (NMR, UV-Vis)

    Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for confirming molecular structure.

    NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.zacore.ac.uk For the title compound, distinct signals would be predicted for the protons and carbons on the furan and phenyl rings, as well as for the carboxylic acid and hydroxyl groups. Comparing these theoretical spectra with experimental data helps in the definitive assignment of each atom in the molecule. mdpi.com

    UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. scielo.org.za The calculations would likely predict absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the conjugated system formed by the furan and phenyl rings. mdpi.com The solvent environment can also be modeled to see its effect on the absorption spectrum. mdpi.com

    Table 2: Predicted Spectroscopic Data

    Spectroscopy Predicted Feature Corresponding Structural Moiety
    ¹H NMR Downfield shift (>10 ppm) Carboxylic acid proton (COOH)
    Aromatic region (6-8 ppm) Protons on furan and phenyl rings
    ¹³C NMR Downfield shift (>160 ppm) Carbonyl carbon (C=O) of the carboxylic acid
    Aromatic region (110-160 ppm) Carbons of the furan and phenyl rings

    Molecular Dynamics Simulations

    While quantum calculations focus on static, ground-state properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

    Conformational Analysis and Flexibility Studies

    Conformational analysis would involve calculating the potential energy surface as a function of the dihedral angle between the two rings. This analysis can identify the most stable (lowest energy) conformation and the energy barriers to rotation. The planarity between the rings is a key factor; a more planar structure would imply greater conjugation and affect the electronic properties. Studies on similar structures, like 5-(4-nitrophenyl)furan-2-carboxylic acid, show that the angle between the rings is typically small, indicating a nearly planar conformation. mdpi.com

    Solvent Effects on this compound Behavior

    MD simulations are particularly useful for studying how a solvent influences a molecule's behavior. By simulating the compound in a box of explicit solvent molecules (e.g., water, DMSO), one can observe:

    Solvation Shell: How solvent molecules arrange around the solute. Water molecules would be expected to form strong hydrogen bonds with the carboxylic acid and hydroxyl groups.

    Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, which affects solubility and reactivity.

    Conformational Preferences: How the solvent influences the preferred conformation of the molecule. Polar solvents might stabilize certain conformations over others through specific interactions.

    These simulations provide a microscopic view of solvation that is essential for understanding the compound's properties in solution.

    Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

    The exploration of the biological activities of this compound and its analogs is significantly enhanced by computational and theoretical approaches. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in elucidating the molecular features that govern the therapeutic potential of this class of compounds. These methodologies provide a framework for the rational design of novel derivatives with improved efficacy and selectivity.

    The design of new therapeutic agents based on the scaffold of this compound can be approached through two primary drug design principles: ligand-based and structure-based methods.

    Ligand-Based Drug Design: In the absence of a known three-dimensional structure of the biological target, ligand-based drug design relies on the analysis of a set of molecules known to interact with the target. For derivatives of this compound, this would involve synthesizing and testing a library of related compounds to identify key structural motifs responsible for their biological activity. By comparing the structures of active and inactive analogs, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for bioactivity, such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers. For instance, the relative positions of the hydroxyl group, the carboxylic acid, and the furan and phenyl rings are critical for target interaction.

    Structure-Based Drug Design: When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based drug design can be employed. This powerful approach involves docking the this compound molecule into the active site of the target protein. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to binding affinity. For example, the carboxylic acid moiety might interact with a positively charged amino acid residue, while the hydroxyphenyl group could form hydrogen bonds with polar residues within the binding pocket. This detailed understanding of the binding mode can guide the modification of the lead compound to enhance its affinity and specificity for the target.

    QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific biological target.

    The development of a QSAR model typically involves the following steps:

    Data Set Generation: A series of congeners of this compound with varying substituents on the phenyl and furan rings would be synthesized, and their biological activities (e.g., IC50 values) would be determined.

    Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

    Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

    Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques, such as cross-validation and external validation with a test set of compounds not used in the model development.

    A validated QSAR model can then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

    QSAR Modeling Step Description
    Data Set GenerationSynthesis and biological testing of a series of related compounds.
    Descriptor CalculationComputation of electronic, steric, and hydrophobic properties.
    Model BuildingDevelopment of a mathematical equation correlating descriptors with activity.
    Model ValidationStatistical assessment of the model's predictive ability.

    Supramolecular Interactions and Self-Assembly Propensities

    The solid-state architecture and physicochemical properties of this compound are dictated by a variety of non-covalent interactions. These interactions drive the self-assembly of molecules into well-defined supramolecular structures, which in turn influence properties such as solubility, stability, and crystal packing.

    Hydrogen bonds are the primary directional forces governing the self-assembly of this compound. The molecule possesses both hydrogen bond donor (the hydroxyl and carboxylic acid protons) and acceptor (the carbonyl oxygen, the furan oxygen, and the hydroxyl oxygen) sites. This allows for the formation of a rich and complex network of hydrogen bonds. researchgate.net

    In the solid state, it is highly probable that the carboxylic acid groups will form dimeric synthons, a common and robust motif in carboxylic acid-containing crystal structures. mdpi.com Furthermore, the hydroxyl group can participate in hydrogen bonding, either with the carboxylic acid group of a neighboring molecule or with the furan oxygen. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. researchgate.net The presence of water molecules in the crystal lattice could also mediate further hydrogen bonding interactions. mdpi.com

    Potential Hydrogen Bond Donor Potential Hydrogen Bond Acceptor Resulting Supramolecular Motif
    Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)Dimeric Synthon
    Hydroxyl (-OH)Carbonyl Oxygen (C=O)Intermolecular Chain
    Hydroxyl (-OH)Furan Oxygen (-O-)Intermolecular Network

    In addition to hydrogen bonding, pi-pi stacking interactions between the aromatic rings of this compound are expected to play a significant role in stabilizing the crystal structure. Both the phenyl and furan rings are electron-rich π-systems that can engage in stacking interactions. nih.gov These interactions are typically characterized by face-to-face or offset arrangements of the aromatic rings, with inter-planar distances in the range of 3.3 to 3.8 Å. mdpi.com

    Biological Activity and Mechanistic Investigations of 5 2 Hydroxyphenyl Furan 2 Carboxylic Acid

    Enzyme Inhibition Studies

    There is no published research specifically identifying target enzymes for 5-(2-hydroxyphenyl)furan-2-carboxylic acid or detailing its inhibition kinetics. While related furan-containing molecules have been investigated as enzyme inhibitors, this information cannot be directly attributed to the subject compound. For instance, some 5-phenyl-furan-2-carboxylic acid derivatives have been explored as potential inhibitors of salicylate (B1505791) synthase (MbtI) in Mycobacterium tuberculosis. mdpi.com Additionally, other furan (B31954) derivatives have shown inhibitory effects on various enzymes, but specific data for this compound is absent. mdpi.com

    Identification of Target Enzymes and Inhibition Kinetics

    No information is available regarding the specific enzymes targeted by this compound or its kinetic parameters of inhibition (e.g., IC₅₀, Kᵢ).

    Molecular Docking and Binding Affinity Predictions

    Without identified enzyme targets, no molecular docking or binding affinity prediction studies for this compound have been reported.

    Receptor Binding and Modulation

    Specific data on the interaction of this compound with any biological receptors is not available. The general ability of furan-containing structures to interact with various receptors is recognized, but this cannot be specifically applied to this compound without direct experimental evidence. ijabbr.com

    Ligand-Receptor Interaction Profiling

    There are no available studies profiling the interaction of this compound with a panel of receptors.

    Agonist, Antagonist, or Modulatory Activities

    No studies have been published that define whether this compound acts as an agonist, antagonist, or modulator of any specific receptor.

    Cellular Pathway Modulation and Signaling Investigations

    In the absence of identified biological targets or activities, there is no information regarding the modulation of cellular pathways or signaling cascades by this compound. While a structurally related compound, 5-hydroxymethyl-2-furancarboxylic acid, has been reported as a potential antitumor agent and interleukin inhibitor, these activities have not been demonstrated for this compound. mdpi.comresearchgate.net

    Investigation of Cellular Targets (e.g., kinases, phosphatases)

    There is currently no published research identifying the specific cellular targets of this compound. Studies on other substituted furan-2-carboxylic acid derivatives have suggested potential interactions with various enzymes, but this cannot be extrapolated to the title compound without direct experimental evidence.

    Gene Expression and Protein Level Alterations

    No studies were found that investigated the effects of this compound on gene expression or protein levels. Such studies are crucial for understanding the molecular pathways modulated by a compound and for elucidating its mechanism of action.

    Cell-Based Assay Methodologies

    While numerous cell-based assays are available to screen for biological activity, there are no specific reports in the scientific literature detailing the use of such assays to evaluate this compound.

    In Vitro Efficacy Studies on Specific Biological Models (excluding human clinical trials)

    In the absence of foundational cell-based assay data, there is a corresponding lack of in vitro efficacy studies on specific biological models for this compound.

    Antimicrobial Activity against Pathogenic Strains

    No data is available on the antimicrobial activity of this compound against any pathogenic strains.

    Anti-inflammatory Mechanism Elucidation

    There are no published studies investigating the potential anti-inflammatory properties or the underlying mechanisms of this compound.

    Antioxidant and Radical Scavenging Properties

    The antioxidant and radical scavenging properties of this compound have not been reported in the scientific literature.

    Antiprotozoal or Anthelmintic Actions

    No data is currently available in the scientific literature regarding the antiprotozoal or anthelmintic actions of this compound.

    In Vivo Model Studies (excluding human clinical trials and safety/adverse effects)

    Efficacy Assessment in Animal Models of Disease

    There are no published studies assessing the efficacy of this compound in any animal models of disease.

    Pharmacodynamic Biomarker Identification

    No research has been conducted to identify pharmacodynamic biomarkers for this compound.

    Organ-Specific Distribution and Metabolism (excluding dosage/administration)

    The organ-specific distribution and metabolic profile of this compound have not been investigated in any in vivo studies.

    Due to a lack of specific scientific research and detailed findings concerning the application of "this compound" in the fields of advanced materials, a comprehensive article that adheres to the requested outline cannot be generated at this time.

    Extensive searches for scholarly articles and research data on the use of this compound as a building block in polymer synthesis, its application in supramolecular chemistry, and its utilization in sensor development did not yield sufficient information to populate the specific sections and subsections of the provided outline.

    The available information primarily consists of general chemical properties, synthesis methods, and supplier details for the compound itself. While there is abundant research on other furan derivatives, such as 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), in the context of bio-based polymers and other advanced materials, this information is not directly applicable to the specific compound requested.

    Therefore, to ensure scientific accuracy and avoid speculation, the generation of an article with the required depth and detail on the "Potential Applications of this compound in Advanced Materials" is not feasible based on the current body of scientific literature. Further research and publication in this specific area would be necessary to provide the detailed findings required for such an article.

    Potential Applications of 5 2 Hydroxyphenyl Furan 2 Carboxylic Acid in Advanced Materials

    Utilization in Sensor Development

    Chemo-Sensors for Metal Ions or Biomolecules

    The development of chemo-sensors for the detection of specific metal ions and biomolecules is a significant area of research in materials science. While furan-containing compounds have been explored for their sensing capabilities, there is no specific data available in the reviewed literature on the application of 5-(2-Hydroxyphenyl)furan-2-carboxylic acid as a chemo-sensor.

    Optical and Electrochemical Sensing Mechanisms

    The potential optical and electrochemical sensing mechanisms of this compound would likely be based on the interaction of the analyte with the hydroxyphenyl and furan (B31954) moieties, which could lead to changes in fluorescence, absorbance, or redox potential. However, without experimental data, any proposed mechanism remains theoretical.

    Bio-Conjugation and Probes for Biological Systems

    Fluorescent Tagging and Imaging Probes

    The conjugation of fluorescent molecules to biomolecules is a powerful tool for imaging and tracking biological processes. The inherent fluorescence of some furan derivatives suggests that this compound could potentially be developed into a fluorescent probe. The carboxylic acid group would provide a convenient handle for covalent attachment to proteins, nucleic acids, or other biomolecules.

    Targeted Delivery System Components

    Targeted drug delivery aims to increase the therapeutic efficacy of drugs while minimizing side effects. This is often achieved by conjugating the drug to a targeting moiety that recognizes specific cells or tissues. Furan-based structures have been incorporated into polymers for targeted drug delivery systems. utoronto.canih.gov Theoretically, this compound could be integrated into such systems, with the carboxylic acid group serving as the point of attachment for a drug or a targeting ligand.

    Future Directions and Emerging Research Avenues for 5 2 Hydroxyphenyl Furan 2 Carboxylic Acid

    Exploration of Novel Synthetic Pathways and Biocatalysis

    While classical organic synthesis routes to substituted furans are established, future research will likely pivot towards more sustainable and efficient methodologies. The exploration of biocatalysis, in particular, presents a significant opportunity for the green synthesis of 5-(2-Hydroxyphenyl)furan-2-carboxylic acid.

    Recent advancements have demonstrated the successful use of whole-cell biocatalysts and isolated enzymes for the selective oxidation of furan (B31954) aldehydes to their corresponding carboxylic acids. frontiersin.orgfrontiersin.org For instance, strains of Pseudomonas putida have been effectively used to convert furfural (B47365) into furoic acid with high yields. frontiersin.org Similarly, recombinant Escherichia coli cells have been engineered to produce various furan carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), showcasing high substrate tolerance and productivity. scilit.comresearchgate.net

    Future investigations should focus on identifying or engineering enzymes, such as oxidoreductases or dehydrogenases, capable of regioselectively hydroxylating a phenylfuran precursor or assembling the entire molecule from bio-based starting materials. frontiersin.org This approach could offer milder reaction conditions, reduce hazardous waste, and potentially provide enantioselective control, which is crucial for pharmaceutical applications.

    Table 1: Examples of Biocatalytic Production of Furan Carboxylic Acids

    BiocatalystSubstrateProductYieldReference
    Pseudomonas putida KT2440Furfural2-Furoic Acid>97% frontiersin.org
    Recombinant E. coli5-Hydroxymethylfurfural (HMF)5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)~98% researchgate.net
    Recombinant E. coli (with NOX)5-Hydroxymethylfurfural (HMF)5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)Not specified scilit.com
    Comamonas testosteroniFurfural2-Furoic Acid95% researchgate.net

    Furthermore, novel chemical catalytic systems, such as those using carbonate-promoted C-H carboxylation to convert 2-furoic acid into furan-2,5-dicarboxylic acid (FDCA), could be adapted for the synthesis of the target molecule. researchgate.net Such atom-efficient strategies represent a significant step forward in sustainable chemical manufacturing. researchgate.net

    Advanced Computational Approaches for Deeper Mechanistic Understanding

    Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational methods like Density Functional Theory (DFT) can provide profound insights into its electronic structure, chemical reactivity, and potential interactions with biological targets.

    Future computational studies should aim to:

    Elucidate Structure-Activity Relationships (SAR): By modeling derivatives of the core structure, researchers can predict how modifications to the phenyl or furan rings will affect biological activity. This can help prioritize the synthesis of compounds with enhanced potency or selectivity. ijabbr.com

    Predict Reaction Mechanisms: DFT calculations can map out the energy landscapes of potential synthetic reactions, helping to optimize conditions and predict the feasibility of novel synthetic routes, including biocatalytic transformations.

    Simulate Receptor-Ligand Interactions: Once potential biological targets are identified, molecular docking and molecular dynamics simulations can predict the binding mode and affinity of this compound. This is crucial for understanding its mechanism of action and for the rational design of more effective analogues. orientjchem.org

    These in silico approaches can significantly accelerate the research and development process, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation.

    Diversification of Biological Target Identification and Validation

    The furan scaffold is present in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, among others. ijabbr.comorientjchem.orgnih.govresearchgate.net The presence of both a phenol (B47542) and a carboxylic acid group in this compound suggests a high potential for diverse biological activities. While initial phenotypic screens can identify broad bioactivity, a critical future direction is the specific identification and validation of its molecular targets.

    Modern "target deconvolution" techniques are essential for moving beyond phenotypic observations to a mechanistic understanding. nih.govpelagobio.com Future research in this area should employ a multi-pronged approach:

    Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) and compound-centered chemical proteomics (CCCP) can be used to identify proteins that directly interact with the molecule in a cellular context. bohrium.com

    Genetic Approaches: Utilizing technologies like CRISPR-Cas9 screening can help identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target pathway.

    Computational Target Prediction: In silico methods can screen large databases of protein structures to predict potential binding partners based on structural and chemical complementarity.

    Once a potential target is identified, rigorous validation is necessary. This involves confirming direct engagement between the compound and the target protein and demonstrating that this interaction is responsible for the observed biological effect. pelagobio.com

    Integration into Multi-Functional Hybrid Materials

    The unique chemical structure of this compound makes it an attractive building block for the creation of novel multi-functional hybrid materials. Furan-based polymers and resins are already recognized for their derivation from renewable resources and properties like high thermal stability and flame retardancy. mdpi.comrsc.org

    Future research should explore the integration of this molecule into advanced materials, leveraging its specific functional groups:

    Polymer Synthesis: The carboxylic acid and hydroxyl groups can serve as reactive sites for polymerization reactions, allowing the compound to be incorporated into the backbone of polyesters, polyamides, or epoxy resins. colab.wsresearchgate.net This could impart unique properties to the resulting materials, such as enhanced thermal stability, specific optical properties, or improved biodegradability.

    Hybrid Organic-Inorganic Materials: The catechol-like 2-hydroxyphenyl group is known for its ability to chelate metal ions. This property could be exploited to create hybrid materials where the organic molecule is coordinated to metal oxides or nanoparticles. acs.org Such materials could find applications in catalysis, sensing, or as advanced coatings. mdpi.com

    Smart Materials: The potential for the molecule to respond to stimuli like pH or the presence of specific metal ions could be harnessed to develop "smart" materials that change their properties in response to environmental cues.

    The development of such materials from a bio-based precursor aligns with the growing demand for sustainable and high-performance materials. rsc.org

    Synergistic Effects with Other Bioactive Compounds

    A significant emerging area in pharmacology is the use of combination therapies, where compounds with different mechanisms of action are used together to achieve a synergistic effect. This can lead to increased efficacy, reduced side effects, and the potential to overcome drug resistance.

    Given the broad biological potential of furan derivatives, a promising future avenue is to investigate the synergistic effects of this compound with existing therapeutic agents. ijabbr.comijabbr.com For example:

    Infectious Diseases: It could be tested in combination with known antibiotics to see if it can enhance their activity against resistant bacterial strains, perhaps by disrupting the bacterial cell membrane or inhibiting an efflux pump.

    Oncology: In cancer therapy, it could be combined with chemotherapeutic drugs. The phenolic moiety suggests potential antioxidant or pro-oxidant activity that could modulate the cellular environment to make cancer cells more susceptible to treatment.

    Inflammatory Conditions: Its potential anti-inflammatory properties could be combined with other anti-inflammatory drugs to achieve a more potent effect at lower doses.

    Systematic screening of such combinations, followed by detailed mechanistic studies to understand the basis of any observed synergy, could unlock new therapeutic strategies for a range of diseases.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing 5-(2-hydroxyphenyl)furan-2-carboxylic acid, and how can purity be ensured?

    • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-hydroxybenzaldehyde derivatives with furan-2-carboxylic acid precursors under alkaline conditions (e.g., NaOH or K₂CO₃) promotes esterification or Friedel-Crafts-like coupling . Purification typically involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is confirmed via HPLC (C18 column, UV detection at 254 nm) or ¹H NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) .

    Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar derivatives?

    • Methodology :

    • ¹H NMR : The hydroxyl proton (δ 9.5–10.5 ppm, broad singlet) and carboxylic acid proton (δ 12–13 ppm, broad) are diagnostic. Aromatic protons from the hydroxyphenyl group appear as doublets (δ 6.8–7.5 ppm) .
    • IR : Stretching vibrations for -OH (3200–3400 cm⁻¹), carboxylic acid C=O (1680–1720 cm⁻¹), and furan C-O-C (1250–1300 cm⁻¹) confirm functional groups .
    • Mass Spectrometry : ESI-MS in negative ion mode shows [M-H]⁻ peaks matching the molecular weight (e.g., 218.18 g/mol) .

    Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?

    • Methodology :

    • pH Stability : Dissolve the compound in buffers (pH 2–10) and monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) over 24–72 hours. Acidic conditions (pH < 4) may hydrolyze the furan ring .
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition points. Store samples at -20°C in amber vials to prevent photodegradation .

    Advanced Research Questions

    Q. How do electron-donating/withdrawing substituents on the phenyl ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

    • Methodology :

    • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the carbonyl, accelerating reactions with amines or alcohols. Use Hammett σ constants to correlate substituent effects with reaction rates .
    • Kinetic Studies : Monitor reactions via in-situ FTIR or HPLC to determine rate constants (k) under controlled conditions (e.g., DMF, 60°C). Compare yields of derivatives (e.g., amides, esters) .

    Q. What mechanistic insights explain contradictory reports on the compound’s antimicrobial activity across studies?

    • Methodology :

    • Bioassay Variability : Test against standardized microbial strains (e.g., E. coli ATCC 25922) under consistent conditions (MIC assays, 24 h incubation). Discrepancies may arise from solvent choice (DMSO vs. water) or efflux pump activity .
    • SAR Analysis : Modify the hydroxyphenyl group (e.g., methylation of -OH) and compare bioactivity. Use molecular docking (PDB: 1KZN for E. coli DHFR) to assess binding affinity .

    Q. How can computational methods (DFT, MD simulations) predict the compound’s interactions with biological targets like cyclooxygenase-2 (COX-2)?

    • Methodology :

    • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to determine electrostatic potential maps. Identify nucleophilic/electrophilic regions for target binding .
    • Molecular Dynamics : Simulate binding to COX-2 (PDB: 5KIR) using GROMACS. Analyze hydrogen bonds (e.g., between -COOH and Arg120) and binding free energy (MM-PBSA) .

    Data Contradiction Analysis

    Q. Why do published synthetic yields vary widely (40–85%) for this compound?

    • Resolution :

    • Reaction Optimization : Screen catalysts (e.g., p-TsOH vs. FeCl₃) and solvents (DMF vs. THF). Higher yields (75–85%) are achieved with microwave-assisted synthesis (100°C, 30 min) .
    • Byproduct Identification : Use LC-MS to detect dimerization or decarboxylation byproducts. Adjust stoichiometry (1:1.2 molar ratio of aldehyde to acid) to minimize side reactions .

    Q. How can conflicting solubility data (DMSO vs. aqueous buffers) be reconciled for pharmacological assays?

    • Resolution :

    • Solubility Profiling : Use shake-flask method (25°C) with UV quantification. The compound is highly soluble in DMSO (>50 mg/mL) but poorly in water (<0.1 mg/mL). For in vitro assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity .

    Safety and Handling

    Q. What precautions are necessary given limited toxicological data for this compound?

    • Guidelines :

    • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
    • Waste Disposal : Neutralize with NaHCO₃ before disposal. Avoid release into waterways due to unknown ecotoxicity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.